molecular formula C18H12I2 B1611660 2',5'-Diiodo-P-terphenyl CAS No. 96843-21-9

2',5'-Diiodo-P-terphenyl

Cat. No.: B1611660
CAS No.: 96843-21-9
M. Wt: 482.1 g/mol
InChI Key: DBWNLYZBUNSDRL-UHFFFAOYSA-N
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Description

2’,5’-Diiodo-P-terphenyl is an organic compound with the molecular formula C18H12I2. It is a derivative of p-terphenyl, where two iodine atoms are substituted at the 2’ and 5’ positions of the central benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Diiodo-P-terphenyl typically involves a multi-step reaction starting from 1,4-dibromobenzene. The process includes the following steps:

Industrial Production Methods: Industrial production methods for 2’,5’-Diiodo-P-terphenyl are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Diiodo-P-terphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in 2’,5’-Diiodo-P-terphenyl can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in carbon-carbon coupling reactions, such as the Suzuki-Miyaura coupling, to form extended aromatic systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions under controlled conditions.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions varying based on the specific reaction requirements.

Major Products Formed:

Scientific Research Applications

2’,5’-Diiodo-P-terphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’,5’-Diiodo-P-terphenyl is primarily related to its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can be easily substituted or coupled with other functional groups, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

    2’,5’-Dibromo-P-terphenyl: Similar structure but with bromine atoms instead of iodine.

    2’,5’-Dichloro-P-terphenyl: Similar structure but with chlorine atoms instead of iodine.

    2’,5’-Difluoro-P-terphenyl: Similar structure but with fluorine atoms instead of iodine.

Uniqueness: 2’,5’-Diiodo-P-terphenyl is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in distinct reactivity and properties, making it suitable for specific applications that require such characteristics .

Properties

IUPAC Name

1,4-diiodo-2,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWNLYZBUNSDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2I)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539777
Record name 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96843-21-9
Record name 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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